Cas no 1346446-85-2 (6-Iodo-3,4-dihydro-2H-pyrano2,3-bpyridine)
6-Iodo-3,4-dihydro-2H-pyrano2,3-bpyridine Chemical and Physical Properties
Names and Identifiers
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- 6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- 6-iodo-2H,3H,4H-pyrano[2,3-b]pyridine
- 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine, AldrichCPR
- 6-Iodo-3,4-dihydro-2H-pyrano2,3-bpyridine
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- MDL: MFCD20487014
- Inchi: 1S/C8H8INO/c9-7-4-6-2-1-3-11-8(6)10-5-7/h4-5H,1-3H2
- InChI Key: RJRLPTMLGNPCRQ-UHFFFAOYSA-N
- SMILES: IC1=CN=C2C(=C1)CCCO2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 142
- Topological Polar Surface Area: 22.1
6-Iodo-3,4-dihydro-2H-pyrano2,3-bpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I737623-10mg |
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
1346446-85-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737623-50mg |
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
1346446-85-2 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | I737623-100mg |
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
1346446-85-2 | 100mg |
$ 295.00 | 2022-06-04 | ||
| abcr | AB369142-1 g |
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
1346446-85-2 | 1g |
€1103.50 | 2023-04-26 | ||
| Chemenu | CM364829-1g |
6-Iodo-3,4-dihydro-2h-pyrano[2,3-b]pyridine |
1346446-85-2 | 95% | 1g |
$1058 | 2022-06-13 | |
| Matrix Scientific | 070864-250mg |
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
1346446-85-2 | 250mg |
$400.00 | 2023-09-08 | ||
| Matrix Scientific | 070864-500mg |
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
1346446-85-2 | 500mg |
$625.00 | 2023-09-08 | ||
| Matrix Scientific | 070864-1g |
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
1346446-85-2 | 1g |
$1225.00 | 2023-09-08 | ||
| Enamine | EN300-2924427-0.05g |
6-iodo-2H,3H,4H-pyrano[2,3-b]pyridine |
1346446-85-2 | 95.0% | 0.05g |
$146.0 | 2025-03-19 | |
| Enamine | EN300-2924427-0.1g |
6-iodo-2H,3H,4H-pyrano[2,3-b]pyridine |
1346446-85-2 | 95.0% | 0.1g |
$216.0 | 2025-03-19 |
6-Iodo-3,4-dihydro-2H-pyrano2,3-bpyridine Suppliers
6-Iodo-3,4-dihydro-2H-pyrano2,3-bpyridine Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 6-Iodo-3,4-dihydro-2H-pyrano2,3-bpyridine
Introduction to 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS No. 1346446-85-2)
6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS No. 1346446-85-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrano[2,3-b]pyridines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the iodine substituent at the 6-position imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and development.
The chemical structure of 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine consists of a fused pyran and pyridine ring system with an iodine atom at the 6-position. This structural feature provides a platform for various chemical modifications, enabling researchers to explore its potential in different therapeutic areas. The iodine substituent is particularly noteworthy as it can be readily replaced by other functional groups through various synthetic transformations, such as Suzuki coupling reactions, which are widely used in the synthesis of biologically active compounds.
In recent years, significant advancements have been made in understanding the biological activities of 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine. Studies have shown that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine demonstrated selective cytotoxicity towards breast cancer cells while showing minimal toxicity to normal cells. This selective activity is attributed to the unique interaction of the compound with specific cellular targets, such as kinases and transcription factors.
Beyond its antiproliferative properties, 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine has also been investigated for its potential as a modulator of ion channels and receptors. Research conducted at the University of California revealed that certain derivatives of this compound can effectively modulate calcium channels, which are implicated in various neurological disorders. These findings suggest that 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine could be a promising lead compound for the development of novel therapies for conditions such as epilepsy and chronic pain.
The synthetic accessibility of 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine has further enhanced its appeal in drug discovery programs. A variety of synthetic routes have been developed to access this scaffold efficiently. One notable approach involves the cyclization of appropriately substituted pyridines with enol ethers or ketones under acidic conditions. This method allows for the facile introduction of diverse substituents at various positions on the pyrano[2,3-b]pyridine ring system, thereby facilitating structure-activity relationship (SAR) studies.
The pharmacokinetic properties of 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine have also been extensively studied. Research has shown that this compound exhibits favorable oral bioavailability and metabolic stability. These properties are crucial for ensuring that the compound can effectively reach its target site in vivo and maintain therapeutic concentrations over an extended period. Additionally, preliminary toxicological studies have indicated that 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine has a good safety profile at relevant doses.
In conclusion, 6-Iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine (CAS No. 1346446-85-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive scaffold for further exploration and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various disease areas.
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